molecular formula C13H16N2O2S B027459 Nicotinic acid, 6-thiocyanatohexyl ester CAS No. 101952-78-7

Nicotinic acid, 6-thiocyanatohexyl ester

Cat. No.: B027459
CAS No.: 101952-78-7
M. Wt: 264.35 g/mol
InChI Key: IESWZNJPBAPLIE-UHFFFAOYSA-N
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Description

Nicotinic acid, 6-thiocyanatohexyl ester (C₁₂H₁₄N₂O₂S) is a nicotinic acid derivative featuring a hexyl chain substituted with a thiocyanate (-SCN) group at the sixth carbon. The thiocyanate group introduces unique electronic and steric properties, distinguishing it from other nicotinic acid esters in terms of chemical reactivity and biological interactions.

Properties

CAS No.

101952-78-7

Molecular Formula

C13H16N2O2S

Molecular Weight

264.35 g/mol

IUPAC Name

6-thiocyanatohexyl pyridine-3-carboxylate

InChI

InChI=1S/C13H16N2O2S/c14-11-18-9-4-2-1-3-8-17-13(16)12-6-5-7-15-10-12/h5-7,10H,1-4,8-9H2

InChI Key

IESWZNJPBAPLIE-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C(=O)OCCCCCCSC#N

Canonical SMILES

C1=CC(=CN=C1)C(=O)OCCCCCCSC#N

Other CAS No.

101952-78-7

Synonyms

6-thiocyanatohexyl pyridine-3-carboxylate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Nicotinic Acid Esters

Structural and Physicochemical Properties

The membrane partitioning behavior and hydrophobicity of nicotinic acid esters are strongly influenced by alkyl chain length and substituents. Below is a comparative analysis:

Table 1: Key Properties of Nicotinic Acid Esters
Compound Alkyl Chain Length Functional Group log P (DPPC/Water) Molecular Weight Phase Transition Effects on DPPC Bilayers
Ethyl nicotinate (C₂H₅) C2 Ester 2.18 151.16 Weakest perturbation; minimal pretransition elimination
Butyl nicotinate (C₄H₉) C4 Ester ~3.5 (estimated) 179.22 Moderate reduction in main transition temperature (Tₘ)
Hexyl nicotinate (C₆H₁₃) C6 Ester ~4.5 (estimated) 207.27 Strongest pretransition elimination; broadens phase transition
Octyl nicotinate (C₈H₁₇) C8 Ester 5.25 235.32 Highest membrane integration; disrupts bilayer cooperativity
Nicotinic acid, pentyl ester C5 Ester N/A 193.24 Not studied in DPPC; intermediate hydrophobicity inferred
6-Thiocyanatohexyl ester C6 (+ -SCN) Thiocyanate ester N/A ~225.3 (calc.) Predicted higher hydrophobicity and membrane perturbation vs. C6 ester

Notes:

  • log P Trends : Longer alkyl chains (e.g., C8) exhibit higher DPPC/water partition coefficients due to increased hydrophobicity, correlating with enhanced membrane integration .
  • Phase Transition Effects : Hexyl (C6) and octyl (C8) esters eliminate the pretransition phase of DPPC bilayers at lower concentrations and broaden the main gel-to-fluid transition, indicating deeper penetration into the acyl chain region .

Functional Group Comparisons

Thiocyanatohexyl vs. NHS Ester ()
  • Nicotinic Acid N-Hydroxysuccinimide (NHS) Ester : Reactive toward amine groups, enabling bioconjugation in drug delivery systems. Its applications focus on covalent bonding with proteins or peptides .
  • 6-Thiocyanatohexyl Ester: The -SCN group may exhibit nucleophilic reactivity toward thiols (-SH), suggesting utility in targeting cysteine-rich proteins or forming disulfide linkages.
Cytotoxicity Trends ()

Longer-chain esters (C6, C8) show higher cytotoxicity correlated with increased membrane disruption. For example:

  • C8H17 (log P = 5.25) demonstrates significant cytotoxicity due to excessive bilayer integration, destabilizing cellular membranes .
  • The 6-thiocyanatohexyl ester’s cytotoxicity is unstudied but may exceed C6H13 due to added -SCN hydrophobicity.

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